6-Morpholinopyridin-2-amine
Overview
Description
6-Morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H13N3O . It is a versatile compound used extensively in scientific research.
Synthesis Analysis
The synthesis of 6-Morpholinopyridin-2-amine involves various methods. One such method involves the regioselective reaction of carbonyl compounds with amidines .Molecular Structure Analysis
The molecular structure of 6-Morpholinopyridin-2-amine is represented by the InChI code1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)
. The compound has a molecular weight of 179.22 g/mol . Chemical Reactions Analysis
The chemical reactions involving 6-Morpholinopyridin-2-amine are complex and varied. The compound is known to participate in a variety of reactions, contributing to its versatility in research and development.Physical And Chemical Properties Analysis
6-Morpholinopyridin-2-amine is a white to yellow solid . It has a molecular weight of 179.22 g/mol and an InChI key ofLEZFYYWHNXICNC-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Photophysical Properties
- New Quinoline Derivatives : A study by Bonacorso et al. (2018) synthesized new quinoline derivatives using 6-Morpholinopyridin-2-amine through the Buchwald–Hartwig amination. They found these derivatives exhibit strong interactions with ct-DNA, likely due to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biomolecular binding and photophysical analyses (Bonacorso et al., 2018).
Antimicrobial and Antiurease Activities
- Morpholine Derivatives with Azole Nucleus : Research by Bektaş et al. (2012) explored the antimicrobial and antiurease activities of new morpholine derivatives, including 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide. Some compounds exhibited significant activity against certain bacteria and yeasts, suggesting their potential in antimicrobial applications (Bektaş et al., 2012).
Spectroscopic and Structural Analysis
- Novel Pyrimidin-2-amines : Thanusu et al. (2010) synthesized novel derivatives, including 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, and analyzed their spectroscopic properties. These compounds, due to their pyrimidine nucleus, could have various biological activities and potential applications in pharmaceuticals (Thanusu et al., 2010).
Environmental Analysis
- Aliphatic Amines Analysis : Sacher et al. (1997) developed methods for determining aliphatic amines, including morpholine, in waste and surface water. This research is essential for environmental monitoring and assessing the impact of these compounds in aquatic environments (Sacher et al., 1997).
Safety And Hazards
properties
IUPAC Name |
6-morpholin-4-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFYYWHNXICNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596148 | |
Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyridin-2-amine | |
CAS RN |
400774-96-1 | |
Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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